molecular formula C19H36O3 B14666722 Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate CAS No. 38520-29-5

Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate

Katalognummer: B14666722
CAS-Nummer: 38520-29-5
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: MSZLFFUXXWLIRE-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester features a complex structure with an oxirane ring, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate typically involves the esterification of 10-hydroxydecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The oxirane ring is introduced through an epoxidation reaction, where a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is used to convert an alkene precursor into the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted esters with various functional groups

Wissenschaftliche Forschungsanwendungen

Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific enzymes and pathways, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 10-hydroxydecanoate
  • Methyl 10-oxodecanoate
  • Methyl 10-[(2S,3S)-3-methyloxiran-2-yl]decanoate

Uniqueness

Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

38520-29-5

Molekularformel

C19H36O3

Molekulargewicht

312.5 g/mol

IUPAC-Name

methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-11-14-17-18(22-17)15-12-9-7-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1

InChI-Schlüssel

MSZLFFUXXWLIRE-ROUUACIJSA-N

Isomerische SMILES

CCCCCC[C@H]1[C@@H](O1)CCCCCCCCCC(=O)OC

Kanonische SMILES

CCCCCCC1C(O1)CCCCCCCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.